[1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid
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Overview
Description
[1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid is a heterocyclic compound that contains a triazole ring fused to a pyridine ring, with a boronic acid functional group attached at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydrazinylpyridines with terminal phenylacetylenes under oxidative conditions to form the triazole ring . The reaction conditions often include the use of a base such as triethylamine (Et3N) in a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole or pyridine rings.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield various biaryl compounds.
Scientific Research Applications
[1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Similar in structure but with a pyrazine ring instead of a pyridine ring.
[1,2,4]Triazolo[1,5-a]pyridine: Differing in the position of the nitrogen atoms in the triazole ring.
Uniqueness
[1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid is unique due to the presence of the boronic acid group, which allows it to participate in specific reactions like Suzuki-Miyaura cross-coupling. This functional group also enhances its potential as a pharmacophore in drug design .
Properties
Molecular Formula |
C6H6BN3O2 |
---|---|
Molecular Weight |
162.94 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-7-ylboronic acid |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-1-2-10-4-8-9-6(10)3-5/h1-4,11-12H |
InChI Key |
LYVIGYLMTNKNNA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=NN=CN2C=C1)(O)O |
Origin of Product |
United States |
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